molecular formula C15H16N2O3 B11850101 Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate CAS No. 34086-67-4

Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate

Cat. No.: B11850101
CAS No.: 34086-67-4
M. Wt: 272.30 g/mol
InChI Key: QORVDCOTIUBCLQ-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate is a synthetically versatile tricyclic heterocyclic compound of significant interest in medicinal chemistry research. This scaffold is a fused system containing a quinoline core annulated with a dihydropyrrole ring, presenting multiple hydrogen bond acceptors and donors that facilitate interactions with biological targets . The pyrrolo[3,4-b]quinoline structural motif is recognized as a privileged scaffold in drug discovery, with derivatives being widely investigated for a plethora of biological activities . Researchers utilize this specific ester derivative as a key synthetic intermediate for the construction of more complex, drug-like molecules. The synthetic value of this compound is highlighted by its use in efficient one- to two-step synthetic routes, including post-Ugi modifications, to build functionalized dihydropyrroloquinoline libraries for biological screening . Its well-defined structure and functional groups make it a valuable building block for exploring novel chemical space in the search for new therapeutic agents. This product is intended for use in laboratory research only.

Properties

CAS No.

34086-67-4

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 7-methoxy-1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-3-20-15(18)17-8-11-6-10-7-12(19-2)4-5-13(10)16-14(11)9-17/h4-7H,3,8-9H2,1-2H3

InChI Key

QORVDCOTIUBCLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2=C(C1)N=C3C=CC(=CC3=C2)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aniline Derivatives

The quinoline core of the compound is often constructed via cyclocondensation reactions. A key intermediate, ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate, is synthesized by reacting 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C . This step forms the dihydroquinoline scaffold, with the methoxy group introduced via the starting aniline derivative. Subsequent iodocyclization using phosphorus oxychloride or oxybromide facilitates halogenation at the 4-position, enabling further functionalization .

Palladium-Catalyzed Coupling for Pyrrolo Ring Formation

The pyrrolo[3,4-b]quinoline system is assembled via palladium-catalyzed Heck coupling. Ethyl 2-(3-iodo-1-tosyl-4,5-dihydro-1H-pyrrol-2-yl)phenylcarbamate undergoes regioselective coupling with acrylates in the presence of Pd(PPh₃)₂Cl₂ and triethylamine . For example, (E)-methyl-3-(2-(2-(ethoxycarbonylamino)phenyl)-1-tosyl-4,5-dihydro-1H-pyrrol-3-yl)acrylate is synthesized in N-methylpyrrolidone (NMP) at 80°C, achieving yields up to 82% . The tosyl group acts as a protecting amine, which is later deprotected under basic conditions.

Methoxy Group Introduction via Nucleophilic Substitution

The 7-methoxy substituent is introduced through nucleophilic aromatic substitution. In a patented method, 7-fluoro-4-(substituted amino)-3-quinolinecarbonitriles react with sodium methoxide in 2-ethoxyethanol, displacing the fluorine atom . Sodium hydride or potassium carbonate is used to generate the methoxide ion, with reaction temperatures ranging from 60°C to reflux. This step is critical for achieving regioselectivity, as competing reactions at other positions are minimized by steric and electronic effects .

Michael Addition for Ring Closure

Michael addition reactions are employed to close the pyrrolo ring. A Heck product, such as (E)-methyl-3-(2-(2-(ethoxycarbonylamino)phenyl)-1-tosyl-4,5-dihydro-1H-pyrrol-3-yl)acrylate, is treated with potassium hydroxide in NMP at 120°C . This intramolecular cyclization forms the fused pyrrolo-quinoline system, with the ester group remaining intact. Yields for this step vary between 74% and 82%, depending on the base and solvent .

Esterification and Final Functionalization

The ethyl ester group at the 2-position is introduced early in the synthesis via carbamate formation. Ethyl chloroformate reacts with aminophenyl intermediates in dichloromethane, with pyridine as a catalyst . Final purification involves flash chromatography using hexane-ethyl acetate gradients, followed by recrystallization from ethyl acetate/hexane mixtures .

Analytical Validation and Characterization

Successful synthesis is confirmed via melting point analysis, NMR, and HRMS. For instance, the final compound exhibits a melting point >300°C, with ¹H NMR signals at δ 8.03 (d, J = 8.3 Hz) for the quinoline proton and δ 4.32 (q, J = 7.1 Hz) for the ethyl ester group . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 272.30 [M+H]⁺, consistent with the molecular formula C₁₅H₁₆N₂O₃ .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its methoxy and ethyl ester groups contribute to its unique properties compared to other pyrroloquinoline derivatives.

Biological Activity

Ethyl 7-methoxy-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate (C15H16N2O3) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that includes both pyrrole and quinoline moieties. Its molecular weight is approximately 272.30 g/mol. The presence of the methoxy group at position seven is particularly noteworthy as it may influence the compound's biological interactions and efficacy.

The biological activity of this compound is attributed to its ability to bind to various enzymes and receptors, modulating their activity. This modulation can lead to several biological effects, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
  • Anticancer Properties : Preliminary studies indicate potential antiproliferative effects on human tumor cell lines.
  • Neuroprotective Effects : Investigations suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound:

Biological Activity Description Reference
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 µg/mL.
AnticancerExhibits antiproliferative activity against various human tumor cell lines with GI50 values in the nanomolar range.
NeuroprotectionPotential neuroprotective effects observed in preclinical models.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the compound's efficacy against common bacterial pathogens. It demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and isoniazid .
  • Anticancer Activity : In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation effectively. One study reported GI50 values in the nanomolar range across multiple cancer types, indicating strong potential as an anticancer agent .
  • Neuroprotective Effects : Research has suggested that this compound may protect neuronal cells from oxidative stress-induced damage. This property could be leveraged for developing treatments for neurodegenerative disorders like Alzheimer's disease.

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